molecular formula C22H38N2O16 B12107404 Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc

Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc

Cat. No.: B12107404
M. Wt: 586.5 g/mol
InChI Key: AULDNGHDBFNGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galβ(1-3)[GlcNAcβ(1-6)]GalNAc, commonly referred to as core 2 O-glycan, is a branched oligosaccharide structure integral to mucin-type glycosylation. It is synthesized from the core 1 structure (Galβ1-3GalNAc) via the action of core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT) . This enzyme adds a GlcNAc residue via a β1-6 linkage to the GalNAc core, enabling further elongation and branching. Core 2 O-glycans are critical in biological processes such as cell adhesion, immune response, and cancer progression due to their ability to form complex poly-N-acetyllactosamine chains .

Properties

Molecular Formula

C22H38N2O16

Molecular Weight

586.5 g/mol

IUPAC Name

N-[2-[[5-acetamido-3,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H38N2O16/c1-6(27)23-11-16(32)13(29)8(3-25)38-21(11)36-5-10-15(31)19(12(20(35)37-10)24-7(2)28)40-22-18(34)17(33)14(30)9(4-26)39-22/h8-22,25-26,29-35H,3-5H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

AULDNGHDBFNGGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)C)OC3C(C(C(C(O3)CO)O)O)O)O)CO)O)O

Origin of Product

United States

Scientific Research Applications

Immunological Applications

Role in Immune Response Modulation:
Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc interacts with galectins, a family of lectins that bind specifically to beta-galactoside sugars. This interaction is crucial for mediating cell-cell interactions and modulating immune responses. Studies have shown that this compound can influence the behavior of immune cells, potentially altering their activation and proliferation patterns.

Case Study: Tumor Immune Evasion
Research indicates that tumor cells can evade immune detection by modifying glycan structures on their surfaces. The presence of this compound has been implicated in these processes, as it may help tumor cells disguise themselves from immune surveillance. This makes it a target for therapeutic interventions aimed at enhancing anti-tumor immunity.

Cancer Research Applications

Targeting Tumor Glycosylation:
The unique glycosylation patterns associated with this compound make it a valuable tool in cancer research. By studying how this compound affects tumor cell behavior, researchers can gain insights into cancer progression and metastasis. For example, alterations in glycan expression linked to this compound have been associated with more aggressive cancer phenotypes .

Case Study: Monoclonal Antibodies Development
Monoclonal antibodies targeting the GalNAc1-3Gal antigen have been developed for use in detecting and treating human carcinomas. These antibodies leverage the specific glycan structures associated with tumors to enhance diagnostic and therapeutic efficacy .

Vaccine Development

Adjuvant Properties:
this compound is being explored as an adjuvant in vaccine formulations. Its ability to enhance immune responses makes it a candidate for improving vaccine efficacy against various pathogens. Research has demonstrated that incorporating this compound into vaccine designs can lead to stronger and more durable immune responses .

Glycan Profiling and Biomarker Discovery

Biomarker Identification:
The structural characteristics of this compound allow it to serve as a biomarker for certain diseases, particularly cancers where altered glycosylation patterns are observed. Studies focusing on glycan profiling have identified specific changes in the expression of this compound that correlate with disease states, thus providing potential avenues for early diagnosis and monitoring .

Synthesis and Structural Variants

Synthetic Approaches:
The synthesis of this compound involves multi-step chemical reactions that require precise control over conditions to achieve high purity and yield. Understanding these synthetic pathways is crucial for producing this compound for research and therapeutic applications.

Compound Name Structure Description Unique Features
Gal beta(1-4)GlcNAcGalactose linked to N-acetylglucosamine via 1-4 linkageDifferent linkage pattern affecting function
GalNAc-alpha-SerN-acetylgalactosamine linked to serineDirect amino acid linkage
GlcNAc beta(1-6)GalNAcN-acetylglucosamine linked to N-acetylgalactosamine via 1-6 linkageVariation in sugar sequence

Comparison with Similar Compounds

Structural Comparison

Core Type Structure Key Features
Core 1 Galβ1-3GalNAc Simplest core; serves as substrate for core 2 and sialyltransferases.
Core 2 GlcNAcβ1-6(Galβ1-3)GalNAc Branched structure enabling elongation; associated with leukocyte adhesion and cancer.
Core 3 GlcNAcβ1-3GalNAc Found in gastrointestinal mucins; synthesized by core 3 β3-GlcNAc-T.
Core 4 GlcNAcβ1-6(GlcNAcβ1-3)GalNAc Highly branched; synthesized by core 4 β6-GlcNAc-T in mucin-secreting tissues.

Data compiled from .

Functional Differences

  • Branching Potential: Core 2 allows extensive elongation with poly-N-acetyllactosamine chains (e.g., Galβ1-4GlcNAc repeats), facilitating interactions with lectins and pathogens. Core 1 lacks branching, limiting its complexity .
  • Disease Association :
    • Cancer: Core 2 overexpression in leukemia correlates with hypersialylation and immune evasion . Core 4 is linked to colon cancer .
    • Infections: Core 2’s branched structure serves as a receptor for pathogens like Helicobacter pylori .
  • Enzyme Specificity :
    • Core 2 is preferentially sulfated over core 3 (GlcNAcβ1-3GalNAc) in glycopeptide modifications .
    • Core 2 β6-GlcNAc-T in leukemic cells (C2GnT-L) has restricted specificity compared to mucin-associated isoforms (C2GnT-M) .

Analytical Techniques

  • HPLC Mapping : Used to distinguish sulfation sites on core 2 (e.g., sulfation at β1-6-linked GlcNAc vs. β1-3-linked GlcNAc) .
  • Lectin Binding: BPA (Galβ1-3GlcNAc-specific) and MPA (Galβ1-3GalNAc-specific) lectins differentiate core 1 and core 2 structures .

Therapeutic Implications

  • Leukemia Treatment : Inhibitors targeting core 2 β6-GlcNAc-T (e.g., 6-deoxy-GalNAc analogs) reduce hypersialylation in leukemic cells .
  • Vaccine Design: Core 2-based glycoconjugates are explored for immunotherapy due to their antigenic properties .

Preparation Methods

Enzyme Selection and Reaction Mechanism

The enzymatic synthesis of Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc has been successfully demonstrated using beta-N-acetyl-D-hexosaminidase from Nocardia orientalis. This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from N,N'-diacetylchitobiose to acceptor substrates, forming beta(1-6) linkages. The reaction proceeds via a transglycosylation mechanism, where the enzyme cleaves the donor substrate (N,N'-diacetylchitobiose) and transfers the GlcNAc residue to the acceptor, beta-D-Gal-(1-3)-alpha-D-GalNAc-OC6H4NO2-p.

Reaction Conditions and Product Distribution

Under optimized conditions, the enzyme achieves an overall yield of 14% for trisaccharide products, with the desired this compound (Compound 1) constituting 44% of the product mixture. Competing isomers include beta-D-GalNAc-(1-6)-beta-D-Gal-(1-3)-alpha-D-GalNAc-OC6H4NO2-p (Compound 2, 32%) and beta-D-GlcNAc-(1-3)-beta-D-Glc-(1-3)-alpha-D-GalNAc-OC6H4NO2-p (Compound 3, 24%). The regioselectivity of the enzyme favors O-6 of the acceptor substrate over O-3', enabling efficient one-pot synthesis of the mucin-type 2 core structure.

Table 1: Product Distribution in Enzymatic Synthesis

ProductStructureYield (%)
Compound 1This compound44
Compound 2GalNAc beta(1-6)[Gal beta(1-3)]GalNAc32
Compound 3GlcNAc beta(1-3)[Glc beta(1-3)]GalNAc24

Glycosyltransferase-Mediated Pathways

Core 2 GlcNAc-Transferase in O-Glycan Elongation

UDP-GlcNAc:Gal beta(1-3)GalNAc-R (GlcNAc to GalNAc) beta-1,6-N-acetylglucosaminyltransferase (core 2 GlcNAc-transferase) plays a pivotal role in synthesizing the core 2 O-glycan structure, which includes this compound. This enzyme catalyzes the addition of GlcNAc to the C6 position of GalNAc in the core 1 structure (Gal beta(1-3)GalNAc), forming the branched core 2 motif.

Enzyme Activity in Pathological and Synthetic Contexts

In leukemic cells, core 2 GlcNAc-transferase activity is markedly elevated—4-fold in chronic myelogenous leukemia and 18-fold in acute myeloblastic leukemia—compared to normal granulocytes. This hyperactivation correlates with increased biosynthesis of hypersialylated O-glycans, suggesting that enzyme overexpression could be leveraged for large-scale oligosaccharide production. Similarly, metastatic murine tumor cell lines exhibit 70% higher core 2 GlcNAc-transferase activity than non-malignant cells, further underscoring its utility in glycan synthesis.

Table 2: Core 2 GlcNAc-Transferase Activity Across Cell Types

Cell TypeEnzyme Activity (Relative to Normal Granulocytes)Reference
Normal Granulocytes1x
Chronic Myelogenous Leukemia4x
Acute Myeloblastic Leukemia18x
Metastatic Murine Tumor1.7x

Comparative Analysis of Synthesis Methods

Efficiency and Regioselectivity

Enzymatic synthesis using beta-N-acetyl-D-hexosaminidase offers moderate yields (14%) but high regioselectivity for the beta(1-6) linkage. In contrast, glycosyltransferase-based approaches benefit from higher catalytic efficiency but require expensive nucleotide sugar donors (e.g., UDP-GlcNAc) and purified enzyme preparations. The latter method is more scalable for industrial applications, given the commercial availability of recombinant glycosyltransferases.

Challenges in Chemical Synthesis

While chemical synthesis provides absolute control over glycosidic bond formation, it necessitates multiple protection/deprotection steps and suffers from low yields due to steric hindrance at the C6 position of GalNAc. For example, selective activation of hydroxyl groups on GalNAc often requires orthogonal protecting groups, such as benzyl or acetyl, which complicate purification and increase production costs .

Q & A

Q. What is the enzymatic pathway responsible for synthesizing Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc, and how is it experimentally validated?

The structure is synthesized by the GCNT1-encoded enzyme, a β-1,6-N-acetylglucosaminyltransferase, which transfers GlcNAc to the GalNAc residue of the core 1 O-glycan (Galβ1-3GalNAcα-R). This forms the core 2 O-glycan branch. Experimental validation includes:

  • Expression cloning : Transfecting CHO cells with GCNT1 cDNA and leukosialin to detect core 2 product formation via antibody-based assays .
  • Enzyme activity assays : Using synthetic substrates like Galβ1-3GalNAcα-pNP to quantify transferase activity in vitro .
  • CRISPR activation : Overexpressing GCNT1 in cell lines to confirm its role in core 2 branching .

Q. How can researchers detect and quantify GCNT1 enzyme activity in vitro?

Key methodologies include:

  • Synthetic substrates : p-Nitrophenyl (pNP)-tagged glycans (e.g., Galβ1-3GalNAcα-pNP) enable colorimetric/fluorometric detection of enzymatic hydrolysis or transfer activity .
  • Western blotting : Antibodies targeting GCNT1 (e.g., SAB1405860) validate protein expression in cell lysates .
  • Mass spectrometry/NMR : Structural confirmation of enzymatic products, such as sulfated or branched glycans .

Q. What cellular models are used to study the functional role of this compound?

  • Cancer cell lines : BT20 and T47D breast cancer cells lack GCNT1 activity, leading to truncated O-glycans, while MCF-7 cells retain core 2 branching .
  • Immortalized epithelial lines : MTSV1-7 cells express baseline GCNT1 activity, useful for comparative studies .
  • CRISPR-engineered models : Knockout or activation of GCNT1 in CHO or HEK293 cells to study glycan branching effects .

Advanced Research Questions

Q. How do conflicting reports on GCNT1 activity in cancer models inform experimental design?

Discrepancies arise in cancer cell lines (e.g., BT20 vs. MCF-7) due to differential GCNT1 mRNA expression or epigenetic silencing. To address this:

  • mRNA profiling : Use RT-qPCR or RNA-seq to correlate GCNT1 transcript levels with enzyme activity .
  • Epigenetic inhibitors : Treat cells with DNA demethylating agents (e.g., 5-azacytidine) to restore GCNT1 expression .
  • Functional rescue : Transfect GCNT1-deficient cells with expression vectors to confirm phenotype reversibility .

Q. What mechanisms explain the inhibition of core 2 branching by post-translational modifications like sulfation?

Sulfation at the 3-OH position of Gal in core 1 (Galβ1-3GalNAcα-R) blocks GCNT1-mediated GlcNAc transfer. Methods to study this include:

  • Sulfotransferase assays : Incubate core 1 substrates with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and colonic mucosal extracts .
  • Competition experiments : Compare GCNT1 activity on sulfated vs. non-sulfated substrates using HPLC or ion-exchange chromatography .

Q. How can researchers resolve structural heterogeneity in this compound-containing glycans?

Advanced analytical approaches include:

  • Methylation analysis : Identify linkage positions via GC-MS after permethylation and acid hydrolysis .
  • Glycan microarray profiling : Screen binding specificity of lectins/antibodies to branched vs. linear structures .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of glycoproteins bearing core 2 O-glycans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.